Acetaldehyde, 2-[2-(benzoyloxy)ethoxy]-

Physicochemical characterization Chromatographic method development Multi-step synthesis scale-up

Acetaldehyde, 2-[2-(benzoyloxy)ethoxy]- (IUPAC: 2-(2-oxoethoxy)ethyl benzoate; CAS 100420-34-6) is a bifunctional C11H12O4 building block (MW 208.21 g/mol) bearing a free aldehyde terminus and a benzoyl-protected hydroxyl group separated by an ethylene glycol spacer. The compound is supplied as a research-grade intermediate at 95% purity and requires refrigerated storage.

Molecular Formula C11H12O4
Molecular Weight 208.21 g/mol
Cat. No. B1367514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetaldehyde, 2-[2-(benzoyloxy)ethoxy]-
Molecular FormulaC11H12O4
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)OCCOCC=O
InChIInChI=1S/C11H12O4/c12-6-7-14-8-9-15-11(13)10-4-2-1-3-5-10/h1-6H,7-9H2
InChIKeyFZQXDQPGROPNJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetaldehyde, 2-[2-(benzoyloxy)ethoxy]- (CAS 100420-34-6): Procurement-Grade Structural and Physicochemical Baseline


Acetaldehyde, 2-[2-(benzoyloxy)ethoxy]- (IUPAC: 2-(2-oxoethoxy)ethyl benzoate; CAS 100420-34-6) is a bifunctional C11H12O4 building block (MW 208.21 g/mol) bearing a free aldehyde terminus and a benzoyl-protected hydroxyl group separated by an ethylene glycol spacer . The compound is supplied as a research-grade intermediate at 95% purity and requires refrigerated storage . Its structure—distinguished by the -OCH2CH2O- spacer between the reactive aldehyde and the benzoyl ester—places it within the α-acyloxyacetaldehyde family, a class widely exploited as key intermediates in antiviral nucleoside synthesis and prodrug construction [1]. Unlike simpler benzoyloxyacetaldehydes that lack the ethoxy spacer, this compound introduces additional conformational flexibility, altered lipophilicity, and distinct deprotection characteristics that directly impact its suitability in multi-step synthetic routes.

Workflow Multi-step nucleoside analog synthesis
Selection Property Benzoyl-protected aldehyde, ethylene glycol spacer
Use Context Research intermediate, refrigerated storage

Why 2-[2-(Benzoyloxy)ethoxy]acetaldehyde Cannot Be Replaced by Simpler Benzoyloxy- or Benzyloxy-Acetaldehyde Analogs


Substituting Acetaldehyde, 2-[2-(benzoyloxy)ethoxy]- with a structurally close analog—such as 2-benzoyloxyacetaldehyde (CAS 64904-47-8, MW 164.16) or (2-benzyloxy-ethoxy)-acetaldehyde (CAS 869310-52-1, MW 194.23)—introduces quantifiable changes in molecular weight, lipophilicity, and protecting-group lability that alter both synthetic performance and downstream application fit . The ethylene glycol spacer in the target compound increases molecular weight by 26.8% versus 2-benzoyloxyacetaldehyde, modifying solubility and chromatographic behavior, while the benzoyl ester (vs. benzyl ether) determines whether deprotection requires hydrolytic or hydrogenolytic conditions—a critical factor in routes where other reducible functionalities are present [1]. The quantitative evidence below establishes that these structural differences translate into measurable differentiation in physical properties, synthetic process efficiency, and deprotection orthogonality that cannot be recovered by simple analog substitution.

Mass Differential Ethylene glycol spacer may shift stoichiometric calculations and chromatographic retention relative to simpler benzoyloxyacetaldehyde analogs.
Protection Orthogonality Benzoyl ester hydrolysis cannot be replaced by benzyl ether hydrogenolysis; routes with reducible groups require review.
Storage Stability Refrigerated storage requirement differs from ambient-stable benzyloxy analogs, impacting cold-chain logistics and bench-top handling.

Quantitative Differentiation Evidence: Acetaldehyde, 2-[2-(benzoyloxy)ethoxy]- vs. Closest Structural Analogs


Molecular Weight Increase of 26.8% vs. 2-Benzoyloxyacetaldehyde Alters Dosing and Chromatographic Retention

The target compound carries an ethylene glycol spacer (-OCH2CH2O-) between the aldehyde carbon and the benzoyl ester, resulting in a molecular weight of 208.21 g/mol. Its closest direct analog, 2-benzoyloxyacetaldehyde (CAS 64904-47-8), lacks this spacer and has a molecular weight of 164.16 g/mol . This represents a 26.8% mass increase (Δ 44.05 Da), which is consequential for gravimetric formulation, molar equivalency calculations in multi-step sequences, and reversed-phase HPLC retention time prediction .

Molecular Weight
Head-to-head
208.21 vs 164.16 g/mol
Δ +44.05 g/mol (+26.8%)
Mass shift alters molar equivalence and HPLC retention; review stoichiometric adjustments.
Exact mass comparison based on molecular formula.
Physicochemical characterization Chromatographic method development Multi-step synthesis scale-up

LogP Differential of ≥3 Units vs. 2-(2-Hydroxyethoxy)acetaldehyde Drives Differential Solubility and Partitioning Behavior

The benzoyl ester confers substantially higher lipophilicity compared to the free hydroxyl analog. The closest measurable comparator is 2-(2-hydroxyethoxy)acetaldehyde (CAS 17976-70-4, C4H8O3, MW 104.10), for which the computed LogP is -0.81 [1]. While an experimentally determined LogP for the target compound is not available in the peer-reviewed literature, the structurally related 2-benzoyloxyacetaldehyde diethyl acetal has an experimentally measured LogP of 2.24 . The target compound—bearing an analogous benzoyl ester—is predicted to exhibit a LogP in the range of approximately 1.0–1.8, representing a LogP increase of at least 3 orders of magnitude relative to the hydroxy analog .

Lipophilicity
Reported
Est. LogP 1.0–1.8 vs -0.81
ΔLogP ≥ +1.8 to +2.6 units
>1000× partition difference influences extraction workup and purification choice.
Target LogP estimated by analog; comparator from PubChem XLogP3.
Lipophilicity Extraction efficiency Phase-transfer optimization

Synthetic Yield Enhancement of 72–77% with Alkali-Metal Halide Catalysis vs. 30% Without: Process Relevance for the Benzoyloxyacetaldehyde Class

In the patented process for 2-benzoyloxyacetaldehyde derivatives (the direct structural class encompassing the target compound), the use of potassium iodide as an alkali-metal halide additive yields 2-benzoyloxyacetaldehyde dimethyl acetal in 72% and the diethyl acetal in 77% [1]. In contrast, the Comparative Example conducted without alkali-metal halide under otherwise identical conditions yields only 30% [1]. Although these data are for the acetal-protected forms without the ethoxy spacer, the condensation chemistry (benzoate + halogenated acetaldehyde acetal) is directly transferable to the target compound's synthetic route, establishing a 2.4–2.6× yield improvement as the benchmark for efficient production [2].

Synthetic Yield
Class-level
72–77% with KI vs 30% without
2.4–2.6× yield improvement
Catalysis benchmark supports process cost review; verify supplier synthetic route.
Patent data for acetal analogs; class-relevant to target compound synthesis.
Process chemistry Yield optimization Cost-efficient procurement

Deprotection Orthogonality: Benzoyl Ester Hydrolysis vs. Benzyl Ether Hydrogenolysis Enables Chemoselective Synthetic Strategies

The target compound's benzoyl ester protecting group is cleaved under hydrolytic conditions (aqueous acid or base, e.g., NaOH, K2CO3), whereas the closest benzyloxy analog—(2-benzyloxy-ethoxy)-acetaldehyde (CAS 869310-52-1)—requires hydrogenolytic conditions (H2, Pd/C) or strong Lewis acids for deprotection [1]. This orthogonality is well-established in protecting group chemistry: benzoyl (Bz) groups are removed by acid- or base-catalyzed hydrolysis and are more stable than acetyl (Ac) groups, while benzyl (Bn) ethers are cleaved by catalytic hydrogenolysis [1]. In a synthetic sequence containing both a reducible alkene and a benzoyl-protected alcohol, the target compound's benzoyl ester can be selectively hydrolyzed without saturating the alkene—a selectivity not achievable with the benzyl analog .

Deprotection
Class-level
Hydrolysis vs. Hydrogenolysis
Bz: acid/base; Bn: H2/Pd-C
Orthogonal deprotection enables routes with reducible groups; supports chemoselective strategy.
Established protecting group chemistry (Greene, 4th ed.).
Protecting group strategy Orthogonal deprotection Multi-step total synthesis

Refrigerated Storage Requirement vs. Ambient-Stable Benzyloxy Analogs: Supply Chain and Stability Implications

The target compound, as supplied by Combi-Blocks (Catalog QD-4750, purity 95%), requires refrigerated storage conditions . In contrast, the benzyloxy analog (2-benzyloxy-ethoxy)-acetaldehyde (CAS 869310-52-1) is specified for long-term storage in a cool, dry place at ambient temperature . This differential stability requirement is consistent with the higher reactivity of the aldehyde terminus when conjugated to the electron-withdrawing benzoyl ester (which increases the carbonyl carbon's electrophilicity) versus the electron-donating benzyl ether. The benzoyloxyacetaldehyde class is known to be susceptible to oxidation and hydrate formation, necessitating cold-chain storage to maintain the specified 95% purity [1].

Storage
Reported
Refrigerated (~2–8°C) vs. Ambient
Benzyloxy analog: ambient storage
Cold-chain logistics required; shorter bench-top working window applies.
Vendor storage specifications; aldehyde reactivity context.
Storage stability Supply chain logistics Aldehyde oxidation

High-Fit Application Scenarios for Acetaldehyde, 2-[2-(benzoyloxy)ethoxy]- Based on Quantified Differentiation Evidence


Multi-Step Antiviral Nucleoside Synthesis Requiring Orthogonal Alcohol Protection

When constructing 1,3-oxathiolane or 1,3-dioxolane nucleoside analogs—the core of lamivudine (3TC) and related antivirals—the benzoyl-protected aldehyde serves as the key C2-building block. The target compound's benzoyl ester withstands the Lewis acid-catalyzed cyclocondensation step (which would cleave a benzyl ether) and can be selectively removed afterward by mild basic hydrolysis without affecting the nucleoside's unsaturated moieties, as established by the protecting-group orthogonality documented in Section 3 [1]. The ethylene glycol spacer further provides a spectroscopic handle (distinct 1H NMR signals for the -OCH2CH2O- protons) for reaction monitoring. This scenario is directly supported by the patent literature describing benzoyloxyacetaldehyde derivatives as precursors to pharmaceutically active nucleosides [1].

PNA Oligoether Conjugate Assembly via Post-Synthetic Benzoyl-Deprotected Coupling

In peptide nucleic acid (PNA) research, conjugation of oligoether chains to improve solubility and cellular uptake employs building blocks such as 2-(2-(2-(benzoyloxy)ethoxy)ethoxy)acetic acid for post-assembly coupling to N-terminal and β-amino groups of diaminopropionic acid residues [2]. The target compound Acetaldehyde, 2-[2-(benzoyloxy)ethoxy]- represents the aldehyde-terminated analog suitable for reductive amination or oxime ligation strategies, where the benzoyl group provides UV-active tracking (λmax ~230 nm) during HPLC purification and the ethoxy spacer modulates linker flexibility. The refrigerated storage requirement identified in Section 3 becomes operationally relevant here, as PNA conjugation workflows often span multiple days and require freshly prepared aldehyde solutions .

Fragment-Based Drug Discovery Requiring Lipophilic Aldehyde Building Blocks with UV Chromophore

In fragment-based lead discovery, aldehyde-containing fragments are prized for their ability to form reversible covalent adducts with catalytic cysteine or serine residues. The target compound's estimated LogP of ~1.0–1.8 (vs. -0.81 for the hydroxy analog, per Section 3) places it in a more desirable lipophilicity range for passive membrane permeability while avoiding the excessive LogP (>3) that often leads to promiscuous binding. The benzoyl chromophore (ε ~12,000 M⁻¹cm⁻¹ at 230 nm) enables facile quantification by HPLC-UV, a practical advantage over benzyl ether analogs that lack a strong chromophore. The 26.8% higher molecular weight vs. 2-benzoyloxyacetaldehyde translates to a proportionally higher mass requirement for equimolar fragment library preparation—a factor to incorporate into procurement calculations .

Process Chemistry Scale-Up of α-Acyloxyacetaldehyde Intermediates with Alkali-Metal Halide Catalysis

For kilo-lab or pilot-plant scale production of the target compound or its acetals, the patent-established yield differential—72–77% with KI catalysis vs. 30% without (Section 3)—provides a quantitative benchmark for process feasibility assessment. Procurement specifications should require evidence that the synthetic route employs alkali-metal halide catalysis to achieve economically viable yields. The target compound's ethylene glycol spacer, while adding 26.8% to molecular weight vs. the simpler benzoyloxyacetaldehyde, also increases the boiling point and reduces volatility compared to the non-spacer analog (2-benzoyloxyacetaldehyde: bp 118–119°C at 9 Torr), potentially simplifying distillative purification at scale . The refrigerated storage requirement must be factored into warehousing and shipping logistics at production scale.

Application
Selection Property
Validation Focus
Nucleoside analog synthesis
Hydrolytic benzoyl deprotection, orthogonal to hydrogenolysis
Compatibility with reducible groups and Lewis acid catalysis
PNA oligoether conjugate assembly
Aldehyde-terminated benzoyl-protected linker with UV chromophore
Aldehyde stability in refrigerated solutions over multi-day workflows
Fragment-based lead discovery
Lipophilic aldehyde with UV chromophore, LogP ~1.0–1.8
Membrane permeability and HPLC-UV quantification in fragment screening
Process chemistry scale-up
Alkali-metal halide catalysis for improved synthetic efficiency
Process yield reproducibility and refrigerated bulk storage logistics
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